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Compound of Interest

Compound Name: Acetophenone, 4',4'''-ethylenedi-

Cat. No.: B1294620 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties of

Acetophenone, 4',4'''-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane (CAS No:

6335-51-9). Due to a lack of extensive specific research on this compound, this document

combines available calculated data with a proposed synthetic protocol based on established

chemical principles. Furthermore, it explores the potential for biological activity by examining

related bibenzyl and bisbibenzyl compounds. This guide is intended to serve as a foundational

resource for researchers interested in the synthesis, characterization, and potential

applications of this molecule.

Chemical and Physical Properties
While experimental data for Acetophenone, 4',4'''-ethylenedi- is limited in publicly available

literature, a number of its physicochemical properties have been calculated and are compiled

below. These values provide a useful starting point for experimental design and

characterization.
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Property Value Source

Molecular Formula C₁₈H₁₈O₂ -

Molecular Weight 266.33 g/mol -

CAS Number 6335-51-9 -

Melting Point (Tfus)
413.63 K (140.48 °C)

(Calculated)
Cheméo[1]

Boiling Point (Tboil)
659.8 K (386.65 °C)

(Calculated)
Cheméo[1]

logP (Octanol/Water) 3.877 (Calculated) Cheméo[1]

Water Solubility (log10WS) -5.21 mol/L (Calculated) Cheméo[1]

Enthalpy of Vaporization 75.03 kJ/mol (Calculated) Cheméo[1]

Enthalpy of Fusion 32.88 kJ/mol (Calculated) Cheméo[1]

Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for Acetophenone, 4',4'''-ethylenedi- is not

readily available in the surveyed scientific literature. However, its structure strongly suggests

that it can be synthesized via a Friedel-Crafts acylation of 1,2-diphenylethane. Below is a

proposed experimental protocol based on this well-established reaction.

Proposed Synthesis: Friedel-Crafts Diacylation of 1,2-
Diphenylethane
The most direct route to 1,2-bis(4-acetylphenyl)ethane is the diacylation of 1,2-diphenylethane

using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis

acid catalyst like aluminum chloride. The para-substitution is generally favored due to steric

hindrance.

Reaction Scheme:
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Proposed Synthesis of 1,2-bis(4-acetylphenyl)ethane

Reactants Reagents

1,2-Diphenylethane

1,2-bis(4-acetylphenyl)ethane

Friedel-Crafts Acylation

Acetyl Chloride (2 eq.) Aluminum Chloride (AlCl₃) (excess)

Catalyst

Dichloromethane (solvent)

Solvent

Click to download full resolution via product page

Caption: Proposed synthetic route via Friedel-Crafts acylation.

Proposed Experimental Protocol
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas),

add 1,2-diphenylethane (1 equivalent) and a suitable solvent such as dichloromethane or

1,2-dichloroethane.

Addition of Catalyst: Cool the flask in an ice bath to 0 °C and slowly add anhydrous

aluminum chloride (AlCl₃, >2 equivalents) in portions. An excess of the Lewis acid is required

as it will complex with the carbonyl groups of the product.

Addition of Acylating Agent: Slowly add acetyl chloride (2.2 equivalents) dropwise from the

dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the

temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for several hours (the reaction progress can be monitored by TLC).

Work-up: Carefully quench the reaction by pouring the mixture into a beaker of crushed ice

and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate

solution, and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the

solvent under reduced pressure. The crude product can be purified by recrystallization from

a suitable solvent such as ethanol or ethyl acetate to yield 1,2-bis(4-acetylphenyl)ethane as

a solid.

Spectroscopic Characterization (Expected)
While the experimental spectra for 1,2-bis(4-acetylphenyl)ethane are not readily available, its

expected spectral characteristics can be predicted based on its structure and data from

analogous compounds.

¹H NMR
Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-8.0 ppm). The protons

ortho to the acetyl group would be the most downfield, and the protons meta to the acetyl

group would be slightly more upfield. Each doublet would integrate to 4H.

Methylene Protons: A singlet for the four protons of the ethylene bridge (-CH₂-CH₂-) at

approximately 2.9-3.1 ppm.

Methyl Protons: A singlet for the six protons of the two acetyl groups (-COCH₃) at

approximately 2.5-2.6 ppm.

¹³C NMR
Carbonyl Carbon: A signal at approximately 197-198 ppm.
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Aromatic Carbons: Four signals are expected for the aromatic carbons due to the symmetry

of the molecule. The carbon attached to the acetyl group would be around 136-137 ppm, the

quaternary carbon of the ethylene bridge attachment around 145-146 ppm, and the other two

aromatic CH carbons between 128-130 ppm.

Methylene Carbon: A signal for the ethylene bridge carbons at approximately 37-38 ppm.

Methyl Carbon: A signal for the acetyl methyl carbons at approximately 26-27 ppm.

IR Spectroscopy
C=O Stretch: A strong absorption band characteristic of a ketone carbonyl group, expected

around 1670-1690 cm⁻¹.

C-H Stretch (Aromatic): Signals above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals below 3000 cm⁻¹.

C=C Stretch (Aromatic): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry
Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z =

266.

Fragmentation: A prominent fragment would be expected from the cleavage of the C-C bond

of the ethylene bridge, and a characteristic fragment for the acetyl group [CH₃CO]⁺ at m/z =

43.

Potential Biological Activities: Context from Related
Compounds
There is no direct research available on the biological activities of Acetophenone, 4',4'''-
ethylenedi-. However, the core structure, a bibenzyl, is a well-known motif in a class of

naturally occurring compounds with a wide range of biological activities.[2]

Bibenzyls and bisbibenzyls, found in plants like liverworts, have demonstrated cytotoxic,

antibacterial, antifungal, and neuroprotective properties.[2][3] For instance, certain bibenzyl
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compounds have shown cytotoxic activity against human cancer cell lines such as HCT116,

HeLa, and HL-60.[4] Other studies on bibenzyl enantiomers have reported antibacterial effects

against Gram-positive bacteria and inhibitory effects on TNF-α-mediated cytotoxicity.[3]

The presence of the bibenzyl core in Acetophenone, 4',4'''-ethylenedi- suggests that it could

be a candidate for biological screening in these areas.
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General Biological Screening Workflow

In Vitro Screening

Lead Optimization

Compound Synthesis
and Purification

Cytotoxicity Assays
(e.g., MTT on cancer cell lines)

Primary Screening

Antimicrobial Assays
(e.g., MIC against bacteria/fungi)

Primary Screening

Enzyme Inhibition Assays
(e.g., Kinase, Protease)

Targeted Screening

Hit Identification

Structure-Activity
Relationship (SAR) Studies

In Vivo Studies
(Animal Models)
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Caption: A generalized workflow for the biological evaluation of a novel compound.
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Conclusion
Acetophenone, 4',4'''-ethylenedi- is a molecule with well-defined, albeit calculated, chemical

and physical properties. While a specific published experimental protocol for its synthesis is

lacking, it can likely be prepared through a standard Friedel-Crafts acylation of 1,2-

diphenylethane. The absence of direct biological studies on this compound is contrasted by the

diverse and potent activities of other members of the bibenzyl family of molecules, suggesting

that 1,2-bis(4-acetylphenyl)ethane could be a valuable candidate for future research in drug

discovery and materials science. This guide provides the foundational information necessary

for researchers to embark on the synthesis, characterization, and evaluation of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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